1-Benzylpiperidine-3,5-diol 1-Benzylpiperidine-3,5-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761907
InChI: InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
SMILES: C1C(CN(CC1O)CC2=CC=CC=C2)O
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

1-Benzylpiperidine-3,5-diol

CAS No.:

Cat. No.: VC13761907

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperidine-3,5-diol -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 1-benzylpiperidine-3,5-diol
Standard InChI InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
Standard InChI Key ARTDOWDQPXVXAF-UHFFFAOYSA-N
SMILES C1C(CN(CC1O)CC2=CC=CC=C2)O
Canonical SMILES C1C(CN(CC1O)CC2=CC=CC=C2)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-benzylpiperidine-3,5-diol is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound features a piperidine ring in a chair conformation, with hydroxyl groups at the 3 and 5 positions adopting axial or equatorial orientations depending on stereochemistry. The (3S,5R) configuration is most commonly reported, as confirmed by NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons) .

Table 1: Physicochemical Properties

PropertyValue
Density1.0–1.1 g/cm³ (estimated)
Boiling Point281–283°C (predicted)
Melting Point90–93°C (derivatives)
LogP (Lipophilicity)1.36
SolubilityImmiscible in water

The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the hydroxyl groups enable hydrogen bonding with biological targets .

Synthesis and Stereochemical Control

Classical Synthesis Routes

The synthesis of 1-benzylpiperidine-3,5-diol typically involves multi-step sequences:

  • Epoxidation of Tetrahydropyridine Precursors: 1-Benzyl-1,2,3,6-tetrahydropyridine-3-ol undergoes epoxidation using trifluoroperacetic acid to form 1-benzyl-4,5-epoxypiperidine-3-ol .

  • Ring-Opening Reactions: The epoxide intermediate reacts with nucleophiles (e.g., amines, thiols) in the presence of lithium perchlorate to yield 3,5-diol derivatives. For example, treatment with benzylamine produces 1-benzyl-4-benzylaminopiperidine-3,5-diol in 71% yield .

Stereoselective Approaches

A landmark study by Veselov et al. (2019) demonstrated regio- and stereoselective synthesis using epoxide intermediates. Key steps include:

  • Epoxide Activation: LiClO₄ promotes selective nucleophilic attack at the C4 position of the epoxide, ensuring cis-diol formation .

  • Stereochemical Validation: Vicinal coupling constants (J = 8–10 Hz) in ¹H NMR confirm the trans-diaxial orientation of hydroxyl groups in major products .

Table 2: Representative Synthesis Yields

Starting MaterialConditionsProductYield
1-Benzyl-4,5-epoxideLiClO₄, PhSH, 72 h4-Phenylthio derivative 71%
1-Benzyl-1,2,3,6-THPMCPBA, CH₂Cl₂, 0°C Epoxide intermediate 75%

Biological Activities and Mechanisms

Antiviral Activity

1-Benzylpiperidine-3,5-diol derivatives exhibit moderate antiviral activity against:

  • Herpes Simplex Virus-1 (HSV-1): EC₅₀ = 54–100 μM.

  • Coxsackievirus B-2 (CVB-2): Protective effects observed in cell cultures.
    Mechanistically, the diol moiety disrupts viral envelope proteins, inhibiting host cell entry .

Neuroprotective Effects

The compound counters neurotoxicity induced by rotenone and NMDA in neuronal cell lines:

  • EC₅₀ < 1 μM: Novel derivatives with dithiolane groups show enhanced efficacy.

  • Pathway Modulation: Likely involves inhibition of oxidative stress and apoptosis signaling .

Antimicrobial Properties

Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., E. coli) has been reported, with MIC values ranging from 8–32 μg/mL . The benzyl group enhances membrane permeability, while hydroxyl groups disrupt bacterial lipid bilayers .

Table 3: Biological Activity Overview

ActivityTarget/ModelKey FindingSource
AntiviralHSV-1, CVB-2EC₅₀ = 54–100 μM
NeuroprotectiveRotenone/NMDA-induced toxicityEC₅₀ < 1 μM (derivatives)
AntimicrobialS. aureus, E. coliMIC = 8–32 μg/mL
AntileishmanialLeishmania donovaniIC₅₀ = 2.5 μM (analogs)

Applications in Drug Discovery

Neurodegenerative Diseases

The compound’s neuroprotective profile positions it as a lead for Alzheimer’s disease therapeutics. Derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil . Structural optimization (e.g., methoxymethyl linkers) improves blood-brain barrier penetration .

Antiparasitic Agents

Tetrahydroindazole analogs derived from 1-benzylpiperidine-3,5-diol show potent antileishmanial activity (IC₅₀ = 2.5 μM), targeting parasite Hsp90 .

Iminosugar Development

The diol structure mimics monosaccharides, enabling glycosidase inhibition. This application is explored for diabetes and viral entry inhibition .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD): δ 3.58 (s, NCH₂Ph), 3.63 (ddd, J = 10.1 Hz, H5a), 7.22–7.38 (m, ArH) .

  • ¹³C NMR (100 MHz, CD₃OD): δ 63.7 (C3), 54.4 (C5), 138.5 (Cbenzyl) .

  • IR: 3435 cm⁻¹ (O-H), 1714 cm⁻¹ (C=O derivatives) .

Chromatography

  • HPLC: Retention time = 8.2 min (C18 column, MeOH/H₂O 70:30) .

Recent Advances and Future Directions

Recent studies (2023–2025) focus on:

  • Dual MAGL/AChE Inhibitors: Benzylpiperidine derivatives show promise for neurological disorders .

  • Prodrug Development: Ester analogs improve oral bioavailability in preclinical models .
    Future work should prioritize in vivo efficacy studies and toxicity profiling to advance clinical translation.

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